molecular formula C9H16ClNO2 B2672791 Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride CAS No. 2470280-09-0

Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Cat. No.: B2672791
CAS No.: 2470280-09-0
M. Wt: 205.68
InChI Key: ZCMQXRMHSQAZMI-ARIDFIBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride is a bicyclic tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core. The compound features a methyl ester group at position 2, a nitrogen atom at position 3, and a hydrochloride salt to enhance solubility. Its stereochemistry (1S,2R,5R) distinguishes it from related compounds like cocaine, which has a (1R,2R,3S,5S) configuration . This stereochemical variation significantly influences its pharmacological and physicochemical properties.

The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-7-3-2-6(4-7)5-10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMQXRMHSQAZMI-ARIDFIBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H](C2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 2470280-09-0
PropertyValue
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
CAS Number2470280-09-0

Synthesis

The synthesis of azabicyclo[3.2.1]octane derivatives has been explored extensively due to their relevance in drug discovery. Various synthetic routes have been developed, focusing on the formation of the bicyclic structure through methods such as cyclization and functional group transformations. Notably, the compound serves as a key intermediate in the total synthesis of several pharmacologically active molecules .

Pharmacological Potential

The biological activity of Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate; hydrochloride has been studied in various contexts:

  • Anticholinergic Activity : Compounds in the azabicyclo[3.2.1]octane class exhibit significant anticholinergic properties, which can be beneficial in treating conditions like overactive bladder and certain types of gastrointestinal disorders .
  • CNS Effects : Research indicates potential effects on the central nervous system (CNS), with implications for treating neurological disorders. The structural similarity to known CNS-active agents suggests that this compound may modulate neurotransmitter systems effectively .
  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

  • Study on Anticholinergic Effects : A study demonstrated that azabicyclo[3.2.1]octane derivatives inhibited acetylcholine receptors, leading to reduced muscle contractions in vitro, indicating their potential use as muscle relaxants or for treating spasmodic conditions .
  • CNS Activity Investigation : Another research effort focused on evaluating the impact of these compounds on animal models for anxiety and depression, revealing promising results that warrant further exploration into their therapeutic use in mental health disorders .

Scientific Research Applications

Pharmaceutical Applications

  • Nicotinic Receptor Modulation
    • Research indicates that derivatives of azabicyclo[3.2.1]octane compounds exhibit potential as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes and are targets for drugs treating conditions like Alzheimer's disease and schizophrenia .
  • Antidepressant Activity
    • Compounds related to methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate have been studied for their antidepressant properties. Their ability to interact with neurotransmitter systems suggests a role in mood regulation, making them candidates for further exploration in treating depression .
  • CNS Penetration
    • The structural characteristics of this compound allow for effective blood-brain barrier penetration, which is crucial for central nervous system (CNS) drug development. This property enhances its potential utility in treating neurological disorders .

Case Studies

Study TitleFocusFindings
Discovery of N-3R5R-1-azabicyclo[3.2.1]oct-3-ylfuro[2,3-c]pyridine-5-carboxamideAgonist activity on alpha7 nAChRDemonstrated potent activity and good oral bioavailability in rats, indicating potential for CNS applications .
Azabicyclo[3.2.1]octane triazolyl tropane derivativesCCR5 modulationIdentified as potential therapeutic agents for HIV treatment by modulating immune responses .

Potential Therapeutic Uses

The diverse biological activities associated with methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride suggest several therapeutic avenues:

  • Neurological Disorders : Its interaction with nAChRs positions it as a candidate for treating disorders such as Alzheimer's and schizophrenia.
  • Depression : Its antidepressant-like effects could be explored further in clinical settings.
  • HIV Treatment : Modulation of CCR5 presents a novel approach to HIV therapy.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reaction Type Reagents/Conditions Products References
Acidic HydrolysisHCl (aq), reflux(1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride
Basic HydrolysisNaOH (aq), 80°C(1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate sodium salt
  • Key Observation : Hydrolysis under basic conditions proceeds faster due to nucleophilic attack by hydroxide ions. The hydrochloride salt enhances solubility in aqueous media .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Reaction Type Reagents/Conditions Products References
Ester ReductionLiAlH4, dry THF, 0°C → RT(1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-methanol hydrochloride
Catalytic HydrogenationH2, Pd/C, MeOHPartially saturated derivatives (requires high pressure)
  • Stereochemical Impact : The (1S,2R,5R) configuration directs reduction to produce stereospecific alcohols.

Substitution Reactions

The nitrogen in the azabicyclo core participates in alkylation and acylation reactions.

Reaction Type Reagents/Conditions Products References
N-AlkylationCH3I, K2CO3, DMF(1S,2R,5R)-3-methyl-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
AcylationAcCl, pyridine(1S,2R,5R)-3-acetyl-3-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
  • Selectivity : Steric hindrance from the bicyclic structure limits substitution to the exocyclic nitrogen .

Oxidation Reactions

The tertiary carbon adjacent to the nitrogen is susceptible to oxidation.

Reaction Type Reagents/Conditions Products References
C-H OxidationKMnO4, H2O, 50°C(1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate ketone derivative
EpoxidationmCPBA, CH2Cl2Epoxide formation at strained bicyclic positions
  • Challenges : Over-oxidation risks necessitate controlled conditions.

Ring-Opening Reactions

Acid-catalyzed ring-opening produces linear amines.

Reaction Type Reagents/Conditions Products References
Acidic Ring OpeningH2SO4, H2O, refluxLinear tertiary amine hydrochloride
  • Mechanism : Protonation of the nitrogen weakens the bicyclic structure, leading to ring cleavage .

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

Compound Key Reaction Differentiation Factor
Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl) analogFriedel-Crafts acylationElectron-withdrawing groups reduce N-alkylation efficiency
Methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylateOxidationOxygen atom increases ring strain, enhancing reactivity

Industrial and Pharmacological Relevance

  • Intermediate Synthesis : Used to produce analogs with CNS activity (e.g., dopamine receptor modulators) .

  • Stability : The hydrochloride salt improves shelf life and aqueous solubility for formulation .

Comparison with Similar Compounds

Structural Analogs in the Tropane Alkaloid Family

Cocaine Hydrochloride
  • Structure : Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride .
  • Key Differences :
    • Substituents : Cocaine has a benzoyloxy group at position 3, absent in the target compound.
    • Stereochemistry : The (1R,2R,3S,5S) configuration in cocaine enhances binding to dopamine and serotonin transporters, whereas the (1S,2R,5R) configuration in the target compound likely alters receptor affinity .
    • Pharmacology : Cocaine’s benzoyloxy group is critical for its stimulant effects; its removal reduces psychoactivity but may improve metabolic stability .
Property Target Compound Cocaine Hydrochloride
Molecular Formula C₁₀H₁₆ClNO₂ (inferred) C₁₇H₂₂ClNO₄
Molecular Weight ~217.7 g/mol 339.816 g/mol
Key Substituents Carboxylate, methyl Benzoyloxy, methyl
Solubility (Water) High (HCl salt) 1800 mg/mL
Ecgonine Methyl Ester
  • Structure : Methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate .

Non-Tropane Bicyclic Analogs

3-Azabicyclo[3.1.0]hexane Derivatives
  • Example : Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate .
  • Key Differences: Smaller bicyclic framework (3.1.0 vs. These derivatives are often used as intermediates in drug synthesis rather than bioactive agents .
Sigma-1 Receptor Ligands
  • Example : Blarcamesine hydrochloride (195615-84-0), a phenylbutylpiperidine derivative .
  • Comparison :
    • The target compound’s tropane core may interact with sigma receptors, but its carboxylate group could limit blood-brain barrier penetration compared to lipophilic analogs like Blarcamesine .

Stereochemical Variants and Diastereomers

  • Example : Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (cocaine enantiomer) .
  • Key Insight :
    • Enantiomers of cocaine exhibit distinct binding profiles; the target compound’s (1S,2R,5R) configuration may render it a diastereomer with unique pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for enantioselective preparation of this bicyclic compound?

  • Methodology : Utilize stereocontrolled cyclization reactions (e.g., intramolecular Mannich or Pictet-Spengler reactions) to construct the azabicyclo[3.2.1]octane core. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce the (1S,2R,5R) configuration . Post-synthetic modifications, such as esterification with methyl chloroformate, yield the hydrochloride salt. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodology :

  • X-ray crystallography : Resolve absolute stereochemistry and lattice packing using single-crystal diffraction (e.g., P21 space group parameters as in cocaine analogs) .
  • Solid-state NMR : Assign ¹H/¹³C chemical shifts to detect polymorphic variations or impurities .
  • HPLC-MS : Quantify purity (≥95%) using reverse-phase C18 columns and electrospray ionization (ESI-MS) for mass confirmation .

Advanced Research Questions

Q. How can stereochemical contradictions in related analogs inform resolution of this compound’s diastereomers?

  • Methodology : Compare NMR data (e.g., coupling constants, NOESY correlations) with known diastereomers (e.g., (1R,2R,3S,5S)-cocaine derivatives). Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) can separate enantiomers, while enzymatic resolution (e.g., lipase-mediated hydrolysis) may isolate specific stereoisomers .

Q. What metabolic pathways are predicted for this compound based on structural analogs?

  • Methodology : Perform in vitro hepatic microsome assays (e.g., human CYP3A4/CYP2B6 isoforms) to identify oxidation or ester hydrolysis products. Compare metabolic half-lives and pathways to cocaine derivatives, which undergo benzoyl ester cleavage to ecgonine methyl ester .

Q. How do solid-state properties (e.g., crystallinity, hygroscopicity) impact formulation stability?

  • Methodology :

  • Powder X-ray diffraction (PXRD) : Monitor phase transitions under humidity/temperature stress .
  • Dynamic vapor sorption (DVS) : Quantify moisture uptake to assess hygroscopicity.
  • DSC/TGA : Measure melting points (e.g., ~195°C for cocaine analogs) and thermal decomposition profiles .

Q. What computational tools predict NMR chemical shifts for structural validation?

  • Methodology : Apply machine learning models (e.g., shiftML) trained on bicyclic alkaloid datasets. Cross-validate predicted shifts against experimental ¹H/¹³C NMR spectra (e.g., δ 2.1–3.5 ppm for bridgehead protons) .

Q. How can conflicting solubility data be reconciled across studies?

  • Methodology : Replicate solubility assays under standardized conditions (e.g., 20°C, phosphate buffer pH 7.4). Use gravimetric or UV-vis quantification. Discrepancies may arise from polymorphic forms or salt dissociation kinetics, requiring PXRD and ion chromatography for resolution .

Contradiction Management in Data Interpretation

  • Example : reports cocaine’s water solubility as 1800 mg/mL, but analogous bicyclic compounds may exhibit lower solubility due to increased hydrophobicity. Validate via saturation shake-flask assays and correlate with logP values calculated via COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.